(S)-2-Methyl-1,4-diazepane dihydrochloride

Chiral Resolution Stereoselective Synthesis Receptor Binding Affinity

Chiral fidelity failure compromises kinase selectivity. Researchers developing ROCK inhibitors require stereochemically pure (S)-2-methyl-1,4-diazepane to avoid confounding biological data. This (S)-enantiomer dihydrochloride salt (CAS 128427-26-9) is the validated core fragment for H-1152 (ROCK2 Ki=1.6 nM) and the multi-kilogram synthesis of Ripasudil (K-115). Substituting the racemate or (R)-antipode yields altered target engagement. Procuring the correct enantiomer ensures assay reproducibility and process-route reliability. • Enables synthesis of H-1152 with defined ROCK2 selectivity (IC50=12 nM) over PKA (IC50=3.03 μM) • Validated intermediate for clinical-stage Ripasudil manufacture, reducing CMC scale-up risk

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Cat. No. B11904985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-1,4-diazepane dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESCC1CNCCCN1.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1
InChIKeyFZWSMXUIGFSDJY-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (S)-2-Methyl-1,4-diazepane dihydrochloride


(S)-2-Methyl-1,4-diazepane dihydrochloride (CAS 128427-26-9) is a chiral 1,4-diazepane building block, supplied as a stable dihydrochloride salt . It serves as the core chiral amine fragment in the synthesis of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, most notably H-1152 (an ATP-competitive ROCK inhibitor with a Ki of 1.6 nM for ROCK2) [1], and as a key intermediate in the multi-kilogram production of the clinical ROCK inhibitor Ripasudil (K-115) .

Why (S)-2-Methyl-1,4-diazepane dihydrochloride Cannot Be Replaced


Procurement of the correct enantiomer is non-negotiable for chiral diazepane building blocks. The (S)-enantiomer (CAS 128427-26-9) is specifically required for the synthesis of clinical ROCK inhibitors like Ripasudil and research tools like H-1152 . Substituting with the racemic mixture (CAS 65974-17-6) or the (R)-enantiomer (CAS 2381539-67-7) results in a biologically distinct compound with altered or ablated target engagement, as evidenced by enantiomer-specific binding data [1]. This stereochemical fidelity is not a matter of preference but of functional necessity, directly impacting assay validity and downstream synthetic yields [2].

(S)-2-Methyl-1,4-diazepane dihydrochloride vs. Alternatives


Enantiomeric Purity & Activity

The (S)-enantiomer is a critical component of the sigma-1 receptor ligand (S)-28b, which exhibits a Ki of 0.86 nM, a value achievable only with the stereochemically pure (S)-2-methyl-1,4-diazepane core [1]. In contrast, the racemate or (R)-enantiomer would yield a mixture of diastereomers with unknown and likely reduced affinity, as stereochemistry is a key determinant in binding [2].

Chiral Resolution Stereoselective Synthesis Receptor Binding Affinity

Potency and Selectivity in ROCK Inhibition

The compound serves as the chiral anchor for the potent and highly selective ROCK inhibitor H-1152. H-1152, which contains the (S)-2-methyl-1,4-diazepane moiety, exhibits an IC50 of 12 nM for ROCK2 . Its selectivity is demonstrated by its significantly higher IC50s against a panel of other kinases, including CAMKII (IC50 = 0.180 μM), PKG (IC50 = 0.360 μM), Aurora A (IC50 = 0.745 μM), PKA (IC50 = 3.03 μM), PKC (IC50 = 5.68 μM), and MLCK (IC50 = 28.3 μM) .

ROCK Inhibition Kinase Profiling Cardiovascular Research

Scalability & Process Reproducibility

The (S)-enantiomer is the established intermediate for multi-kilogram production of the clinical ROCK inhibitor Ripasudil (K-115) . A practical, robust synthesis has been developed and validated for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a protected form of the compound, demonstrating its suitability for industrial-scale manufacturing with defined process parameters .

Process Chemistry Scale-Up Synthesis GMP Manufacturing

Purity Specifications vs. Market Alternatives

Procurement from established vendors ensures a defined, verifiable purity level for the dihydrochloride salt (typically 97-98%), which is critical for reproducible synthetic outcomes . While racemic or less-characterized batches from non-specialist sources may have lower or unspecified purity, a defined specification for the (S)-enantiomer minimizes variability in subsequent reactions .

Quality Control Analytical Specification Supply Chain Management

Application Scenarios: (S)-2-Methyl-1,4-diazepane dihydrochloride


High-Selectivity ROCK Inhibitor Synthesis

The (S)-enantiomer is the essential chiral building block for constructing H-1152, a widely used tool compound in cardiovascular, neurological, and oncology research. Its defined stereochemistry underpins the compound's high selectivity for ROCK2 (IC50 = 12 nM) over other kinases like PKA (IC50 = 3.03 μM) . Researchers conducting kinase selectivity panels rely on this well-characterized profile to attribute biological effects specifically to ROCK inhibition.

Scale-Up of ROCK-Targeted Therapeutics

The compound, often in its N-Boc protected form, is the validated key intermediate for the multi-kilogram synthesis of Ripasudil (K-115), a clinically approved glaucoma drug . Pharmaceutical development and CMC teams procuring this specific enantiomer benefit from established process chemistry literature, reducing development time and mitigating scale-up risks associated with alternative, less-characterized chiral routes.

Sigma-1 Receptor SAR Studies

The (S)-2-methyl-1,4-diazepane core is a privileged scaffold for developing high-affinity σ1 receptor ligands, as exemplified by compound (S)-28b with a Ki of 0.86 nM [1]. Procurement of the stereochemically pure (S)-enantiomer is mandatory for medicinal chemistry programs aiming to establish SAR around this potent and selective scaffold. Use of the racemate would introduce confounding variables in activity and selectivity data.

Chiral Resolution Method Development

Given its well-defined stereochemistry and commercial availability as a pure dihydrochloride salt , the compound serves as an ideal standard for developing and validating chiral HPLC or SFC methods for analyzing related diazepane mixtures. Analytical chemists can use it to calibrate systems and ensure the enantiomeric purity of synthesized batches.

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